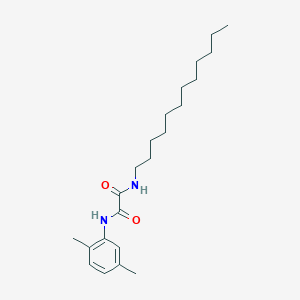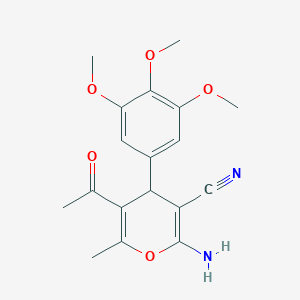![molecular formula C22H26N2O8S2 B11544686 Diethyl 3-methyl-5-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11544686.png)
Diethyl 3-methyl-5-({[3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)thiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with ethyl, methyl, and benzamido groups, along with a morpholine-4-sulfonyl moiety, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE can be achieved through a multi-step process involving the following key reactions:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions:
Amidation: The benzamido group can be introduced through an amidation reaction between the thiophene derivative and 3-(morpholine-4-sulfonyl)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction of the benzamido group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl and methyl groups on the thiophene ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its unique structure, this compound may exhibit various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are known for their use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: This compound can be used as a corrosion inhibitor and in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE is not well-documented. based on its structure, it is likely to interact with various molecular targets and pathways:
Enzyme Inhibition: The benzamido and morpholine-4-sulfonyl groups may interact with enzymes, leading to inhibition of their activity.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
2,4-DIETHYL 3-METHYL-5-[3-(MORPHOLINE-4-SULFONYL)BENZAMIDO]THIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of ethyl, methyl, benzamido, and morpholine-4-sulfonyl groups, which may confer distinct biological activities and applications compared to other thiophene derivatives.
Propiedades
Fórmula molecular |
C22H26N2O8S2 |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
diethyl 3-methyl-5-[(3-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C22H26N2O8S2/c1-4-31-21(26)17-14(3)18(22(27)32-5-2)33-20(17)23-19(25)15-7-6-8-16(13-15)34(28,29)24-9-11-30-12-10-24/h6-8,13H,4-5,9-12H2,1-3H3,(H,23,25) |
Clave InChI |
YFGJKSVBTGFQNC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11544612.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11544617.png)
![N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine](/img/structure/B11544624.png)

![Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate](/img/structure/B11544641.png)

![5-amino-3-[(Z)-1-cyano-2-{2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl}ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11544647.png)
![N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11544653.png)
![N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11544661.png)
![1-(Butanoylsulfanyl)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B11544666.png)
![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11544678.png)


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544700.png)
